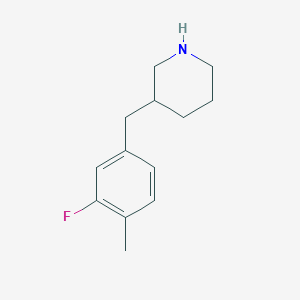

3-(3-Fluoro-4-methyl-benzyl)-piperidine

Description

Contextualization within Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and drug discovery. nih.govnih.gov Piperidine derivatives are integral components of numerous pharmaceuticals, exhibiting a wide array of biological activities. researchgate.netbiointerfaceresearch.com Their prevalence stems from the piperidine ring's ability to serve as a versatile framework that can be readily functionalized to interact with biological targets. nih.gov

The nitrogen atom in the piperidine ring is basic, allowing it to form crucial interactions, such as hydrogen bonds, with the active sites of enzymes and receptors. nih.gov This structural motif is found in drugs targeting a variety of conditions, including neurological disorders, cancer, and infectious diseases. nih.gov The development of novel methods for synthesizing substituted piperidines is an ongoing and important task in modern organic chemistry. nih.gov

Rationale for Investigating Novel Fluorinated Piperidine Structures

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a compound. scientificupdate.com The introduction of a fluorine atom, as seen in 3-(3-fluoro-4-methyl-benzyl)-piperidine, can profoundly influence a molecule's properties in several ways:

Modulation of Basicity: Fluorine is highly electronegative and can lower the basicity (pKa) of nearby nitrogen atoms. This can be advantageous for improving a drug's oral bioavailability and cell membrane permeability. scientificupdate.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of a drug.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target.

The combination of a piperidine scaffold with fluorine substitution represents a powerful approach in the design of new therapeutic agents. chemrxiv.org

Overview of Academic Research Avenues for this compound

Specific academic publications detailing the synthesis or biological activity of this compound are not extensively available in the public domain. However, its commercial availability from multiple chemical suppliers as a research chemical, often in its hydrochloride salt form (CAS Number: 1170014-29-5), indicates its use as a building block or intermediate in organic synthesis. scbt.com

The research avenues for this compound are likely focused on its incorporation into larger, more complex molecules for various applications in drug discovery. For instance, related structures containing fluorinated benzyl (B1604629) and piperidine moieties have been investigated in the context of developing novel therapeutic agents. A study on 4,4-difluoropiperidine (B1302736) derivatives explored their potential as dopamine (B1211576) D4 receptor antagonists, where various substituted benzyl groups were evaluated. chemrxiv.org In that research, a compound with a 3-fluoro-4-methyl substitution pattern on a phenoxy ring attached to the piperidine scaffold was synthesized and tested, highlighting the interest in this particular substitution pattern for modulating biological activity. chemrxiv.org

Therefore, it is plausible that this compound serves as a key intermediate for synthesizing libraries of compounds to be screened for various biological activities. Its value lies in providing a pre-functionalized scaffold that combines the desirable properties of the piperidine ring with the modulatory effects of the fluoro and methyl groups on the benzyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-fluoro-4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-4-5-11(8-13(10)14)7-12-3-2-6-15-9-12/h4-5,8,12,15H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWUPZOJGRKMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCCNC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588818 | |

| Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955288-06-9 | |

| Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Fluoro 4 Methyl Benzyl Piperidine

Retrosynthetic Analysis of the 3-(3-Fluoro-4-methyl-benzyl)-piperidine Scaffold

A retrosynthetic analysis of this compound identifies several key disconnections that form the basis for plausible synthetic routes. The primary disconnection is at the C3-benzyl bond, suggesting a coupling reaction between a piperidine (B6355638) synthon and a 3-fluoro-4-methylbenzyl synthon. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C3-C7 bond suggests a nucleophilic piperidine precursor and an electrophilic benzyl (B1604629) component. The piperidine could possess a nucleophilic character at the C3 position, perhaps as an organometallic reagent, which would react with a 3-fluoro-4-methylbenzyl halide.

Pathway B: An alternative disconnection involves an electrophilic C3 position on the piperidine ring and a nucleophilic 3-fluoro-4-methylbenzyl species, such as a Grignard or organolithium reagent.

A further retrosynthetic disconnection of the piperidine ring itself points towards a substituted pyridine (B92270) precursor. Catalytic hydrogenation of a suitably substituted pyridine is a common and effective method for the synthesis of the piperidine core. nih.govwhiterose.ac.uk This approach simplifies the synthesis to the preparation of a 3-(3-fluoro-4-methyl-benzyl)-pyridine intermediate.

| Retrosynthetic Pathway | Key Intermediates | Synthetic Strategy |

| Pathway A | 3-halopiperidine, 3-fluoro-4-methylbenzyl organometallic | Nucleophilic substitution |

| Pathway B | 3-piperidone, 3-fluoro-4-methylbenzyl organometallic | Grignard/organolithium addition and subsequent reduction |

| Pyridine Route | 3-(3-fluoro-4-methyl-benzyl)-pyridine | Catalytic hydrogenation |

Exploration of Classical Organic Synthetic Routes to Piperidine Cores

Classical approaches to the synthesis of the this compound core often involve the construction of the piperidine ring from acyclic precursors or the modification of pre-existing heterocyclic systems.

One of the most established methods is the catalytic hydrogenation of a corresponding pyridine derivative. In this case, 3-(3-fluoro-4-methyl-benzyl)-pyridine would be the key intermediate. This precursor can be synthesized through various cross-coupling reactions. The subsequent reduction of the pyridine ring can be achieved using various catalysts such as platinum, palladium, or rhodium under hydrogen pressure. nih.govwhiterose.ac.ukenamine.net

Another classical approach involves the addition of a Grignard reagent to a pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the heterocyclic ring. researchgate.net For the synthesis of the target compound, this would entail the reaction of 3-fluoro-4-methyl-phenylmagnesium bromide with pyridine-3-carboxaldehyde.

The Hantzsch pyridine synthesis, followed by reduction, represents a multicomponent approach to constructing a substituted piperidine ring from acyclic precursors, although this is generally more complex for the synthesis of a specific isomer like the 3-substituted product.

| Classical Method | Starting Materials | Key Steps | Advantages | Disadvantages |

| Pyridine Hydrogenation | 3-(3-fluoro-4-methyl-benzyl)-pyridine | Catalytic hydrogenation (e.g., H₂, Pd/C) | High yields, readily available precursors | May require harsh conditions, potential for side reactions |

| Grignard Addition to Pyridine Aldehyde | Pyridine-3-carboxaldehyde, 3-fluoro-4-methylbenzyl bromide | Grignard reaction, deoxygenation, ring reduction | Versatile for introducing the benzyl group | Multi-step, potential for low yields in deoxygenation |

Application of Modern Catalytic Strategies in Aryl-Piperidine Coupling

Modern catalytic methods offer highly efficient and selective ways to form the crucial aryl-piperidine bond. Palladium- and rhodium-catalyzed cross-coupling reactions are at the forefront of these strategies.

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative can provide enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. organic-chemistry.orgacs.org In this context, 3-fluoro-4-methylphenylboronic acid could be coupled with a suitable pyridine precursor.

Palladium-catalyzed Negishi-type coupling reactions have also been successfully employed for the synthesis of aryl-piperidines. This involves the reaction of an organozinc species derived from a piperidine with an aryl halide. acs.org For the target molecule, a 3-piperidylzinc reagent could be coupled with 1-(bromomethyl)-3-fluoro-4-methylbenzene.

Furthermore, copper-catalyzed C-N coupling reactions can be utilized to form the piperidine ring itself or to introduce substituents. semanticscholar.org While less direct for the C-C bond formation required here, these methods are integral to the broader landscape of heterocyclic synthesis.

| Catalytic Strategy | Catalyst/Reagents | Key Reaction | Selectivity |

| Rhodium-catalyzed Reductive Heck | [Rh(cod)OH]₂, (S)-Segphos, Arylboronic acid | Asymmetric carbometalation | High enantioselectivity |

| Palladium-catalyzed Negishi Coupling | Pd(OAc)₂, t-Bu₃P·HBF₄, Organozinc reagent | Cross-coupling | High yields, good functional group tolerance |

| Copper-catalyzed Coupling | Cu(OAc)₂, α-benzoin oxime | C-N bond formation | Effective for N-arylation |

Stereochemical Control and Diastereoselective/Enantioselective Synthesis

As this compound contains a stereocenter at the C3 position, controlling its stereochemistry is a significant aspect of its synthesis. Modern asymmetric catalysis provides powerful tools to achieve this.

Enantioselective synthesis can be accomplished through the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral rhodium catalyst. organic-chemistry.orgacs.org This method can lead to high enantiomeric excess of the desired piperidine enantiomer.

Another approach involves the use of chiral auxiliaries attached to the piperidine nitrogen. These auxiliaries can direct the stereochemical outcome of subsequent reactions, such as alkylations at the C3 position, and can be removed in a later step.

Dynamic kinetic resolution of N-Boc-2-lithiopiperidine, followed by coupling with an electrophile, has been shown to produce highly enantioenriched 2-substituted piperidines and could potentially be adapted for 3-substituted analogues. nih.gov

Optimization of Synthetic Yields and Purity Profiles for Research-Scale Production

For research-scale production, optimizing the synthetic route for yield and purity is crucial. This involves a systematic evaluation of reaction parameters for each step.

In the case of pyridine hydrogenation, key parameters to optimize include the choice of catalyst, solvent, temperature, and hydrogen pressure. For example, rhodium catalysts have been shown to be effective for the hydrogenation of fluoroarenes, which can sometimes be challenging. scientificupdate.com

For cross-coupling reactions, the optimization would focus on the ligand, base, solvent, and temperature. The choice of ligand is particularly critical in palladium-catalyzed reactions to ensure high catalytic activity and selectivity. acs.org

| Synthetic Step | Parameters for Optimization | Purity Considerations |

| Pyridine Hydrogenation | Catalyst, solvent, temperature, pressure | Removal of catalyst, by-products from incomplete reduction |

| Cross-Coupling | Ligand, base, solvent, temperature | Removal of catalyst and unreacted starting materials |

| Final Product Isolation | Chromatography conditions, crystallization solvent | Isomeric purity, removal of residual solvents |

Advanced Structural Investigations of 3 3 Fluoro 4 Methyl Benzyl Piperidine

Comprehensive Spectroscopic Elucidation of Molecular Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For 3-(3-Fluoro-4-methyl-benzyl)-piperidine, both ¹H and ¹³C NMR would provide crucial information about its conformational preferences.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be complex, with signals corresponding to the protons on the piperidine (B6355638) ring and the benzyl (B1604629) moiety. The chemical shifts and coupling constants of the piperidine protons, particularly those at the C2, C3, and C6 positions, would be highly informative. The conformation of the benzyl group relative to the piperidine ring would influence the magnetic environment of these protons.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shift of the carbon atoms in the piperidine ring would be sensitive to the ring's conformation. The fluorine atom would induce characteristic C-F coupling constants for the carbon atoms in the benzene (B151609) ring, which can be valuable for signal assignment.

Conformational Insights from Related Compounds: Studies on substituted piperidines have shown that the piperidine ring typically adopts a chair conformation to minimize steric strain. rsc.org For 3-substituted piperidines, the substituent can exist in either an axial or equatorial position. The preferred conformation is influenced by the size and nature of the substituent and the solvent. Research on fluorinated piperidines, such as 3-fluoropiperidine (B1141850) and cis-3-fluoro-4-methylpiperidine, has revealed a preference for the axial conformation of the fluorine atom, a phenomenon influenced by solvent polarity. d-nb.infonih.govnih.govresearchgate.net This suggests that the conformational landscape of this compound is likely to be a dynamic equilibrium between different chair conformers.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges

| Protons | Predicted Chemical Shift Range (ppm) | Notes |

| Piperidine N-H | 1.5 - 3.0 | Broad signal, position dependent on solvent and concentration. |

| Benzyl CH₂ | 2.5 - 3.0 | |

| Piperidine CH (C3) | 1.8 - 2.5 | Multiplet, coupling to adjacent protons will be complex. |

| Piperidine CH₂ (C2, C6) | 2.8 - 3.5 (equatorial), 2.2 - 2.8 (axial) | Diastereotopic protons with distinct chemical shifts. |

| Piperidine CH₂ (C4, C5) | 1.2 - 2.0 | Complex overlapping multiplets. |

| Aromatic CH | 6.8 - 7.2 | Splitting patterns will be influenced by fluorine and methyl substitution. |

| Methyl CH₃ | 2.1 - 2.3 | Singlet. |

Note: These are estimated ranges and actual values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. For this compound, HRMS would verify its molecular formula as C₁₃H₁₈FN. The expected exact mass would be calculated and compared to the experimentally measured value with high accuracy.

Fragmentation Pattern: The mass spectrum would also reveal a characteristic fragmentation pattern upon ionization. Common fragmentation pathways for similar compounds involve cleavage of the bond between the piperidine ring and the benzyl group, leading to the formation of a tropylium-like ion from the benzyl moiety and a piperidinyl radical or cation.

Interactive Data Table: Key Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₈FN |

| Molecular Weight | 207.29 g/mol |

| Exact Mass | 207.1423 |

| Key Fragment Ions (m/z) | 109 (fluorotolyl), 98 (piperidine fragment) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are useful for identifying functional groups.

Expected IR and Raman Spectral Features:

N-H Stretch: A characteristic absorption band in the IR spectrum between 3300 and 3500 cm⁻¹, which may be broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl methylene (B1212753) groups would be observed below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band in the IR spectrum, typically in the range of 1000-1400 cm⁻¹, corresponding to the C-F bond in the fluoro-substituted benzene ring.

C-N Stretch: This vibration, expected in the 1000-1250 cm⁻¹ range, might be weak and coupled with other vibrations.

Computational methods are often employed to predict vibrational spectra and aid in the assignment of experimental bands. cardiff.ac.uk

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

As of this writing, no publicly available X-ray crystal structure for this compound has been reported. If a crystal structure were to be determined, it would provide precise information about the bond lengths, bond angles, and the conformation of the molecule in the solid state. This would definitively establish the preferred conformation of the piperidine ring and the relative orientation of the benzyl substituent. In the absence of experimental data, computational modeling could be used to predict the most stable solid-state packing and molecular conformation.

Conformational Landscape Analysis of the Piperidine Ring and Benzyl Moiety

The conformational flexibility of this compound is primarily due to the chair-chair interconversion of the piperidine ring and the rotation around the single bond connecting the benzyl group to the piperidine ring.

The piperidine ring is expected to exist predominantly in a chair conformation. The 3-(3-fluoro-4-methyl-benzyl) substituent can occupy either an equatorial or an axial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. However, the presence of the fluorine atom on the benzyl ring could introduce subtle electronic effects that might influence this preference.

The orientation of the benzyl group itself is also a key conformational feature. The rotational barrier around the C3-C(benzyl) bond will determine the spatial relationship between the two ring systems. This orientation will be governed by a balance of steric and electronic interactions.

Chiroptical Properties and Stereoisomer Characterization (if applicable)

This compound is a chiral molecule due to the stereocenter at the C3 position of the piperidine ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-3-(3-fluoro-4-methyl-benzyl)-piperidine.

The characterization of these stereoisomers would require chiroptical techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy. These methods measure the differential interaction of the enantiomers with plane-polarized and circularly polarized light, respectively. The resulting spectra would be mirror images for the two enantiomers and could be used to determine the absolute configuration by comparison with computational predictions or with data from structurally related compounds with known stereochemistry. rsc.org The synthesis of enantiomerically pure forms would be necessary to perform such studies.

In Vitro Biological Evaluation Methodologies for 3 3 Fluoro 4 Methyl Benzyl Piperidine

Development of Robust In Vitro Assay Systems for Biological Screening

The preliminary assessment of a compound's biological effects relies on the development and implementation of robust and reproducible in vitro assay systems. These assays are designed to be sensitive, specific, and amenable to the screening of numerous compounds.

High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against specific biological targets or cellular phenotypes. For piperidine (B6355638) derivatives, HTS can be instrumental in identifying initial lead compounds. A common approach is the use of gene biomarker-based phenotypic screening. This strategy was successfully employed to identify 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, a process relevant to autoimmune diseases like multiple sclerosis. nih.gov Such a screening cascade could be adapted to assess the activity of 3-(3-Fluoro-4-methyl-benzyl)-piperidine.

Many therapeutic agents exert their effects by modulating the activity of specific enzymes. In vitro enzyme activity assays are crucial for determining if a compound acts as an inhibitor or activator. For instance, various N-benzyl piperidine derivatives have been evaluated for their ability to inhibit enzymes such as histone deacetylases (HDAC) and acetylcholinesterase (AChE), which are relevant targets in Alzheimer's disease. nih.gov These assays typically involve incubating the enzyme with its substrate and the test compound, followed by the quantification of product formation or substrate depletion.

A hypothetical evaluation of this compound against a panel of kinases could yield data such as that presented in the interactive table below.

| Enzyme Target | Assay Type | IC50 (µM) |

|---|---|---|

| Kinase A | Fluorescence Resonance Energy Transfer (FRET) | 15.2 |

| Kinase B | Luminescent Kinase Assay | > 100 |

| Protease C | Colorimetric Assay | 45.8 |

| Phosphatase D | Phosphate Release Assay | 8.7 |

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for its receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity.

The following interactive table illustrates the kind of data generated from such receptor binding assays for a series of related piperidine compounds.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 8b (3,4-Difluorophenyl) | Dopamine (B1211576) D4 | 5.5 |

| Analog 8c (3-Methylphenyl) | Dopamine D4 | 13 |

| Analog 8e (Phenyl) | Dopamine D4 | 27 |

| Analog 8f (3-Fluoro-4-methylphenyl) | Dopamine D4 | 72 |

Cell-based phenotypic assays are powerful tools for understanding the effect of a compound on cellular functions and pathways in a more physiologically relevant context than biochemical assays. These assays can measure a wide range of cellular responses, including cell proliferation, cytotoxicity, apoptosis, and changes in morphology or protein expression. For instance, N-benzyl piperidine derivatives have been assessed for their neuroprotective activities in PC-12 cells. nih.gov Similarly, this compound could be evaluated in various cell lines to probe its effects on specific cellular pathways.

Elucidation of Molecular Mechanism of Action (In Vitro)

Once a biological activity has been identified, the next critical step is to elucidate the compound's molecular mechanism of action. This involves identifying the specific molecular target(s) through which the compound exerts its effects.

Target deconvolution is the process of identifying the specific molecular targets of a compound that was discovered through phenotypic screening. A variety of in vitro techniques can be employed for this purpose. These include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, followed by identification using mass spectrometry. Other approaches involve proteome-wide thermal shift assays, where the binding of a compound to a protein alters its thermal stability. For a compound like this compound, if a desirable phenotype is observed in a cell-based assay, these target deconvolution strategies would be essential to pinpoint the protein(s) responsible for that effect.

Medicinal Chemistry Implications and Future Research Directions

Scaffold Hopping and Isosteric Replacements Based on 3-(3-Fluoro-4-methyl-benzyl)-piperidine

Scaffold hopping and isosteric replacement are key strategies in drug design aimed at identifying novel core structures with improved properties while retaining target activity. researchgate.netnih.gov For this compound, these approaches can be applied to both the piperidine (B6355638) core and the substituted benzyl (B1604629) moiety to explore new chemical space and optimize drug-like characteristics.

Isosteric Replacements for the Fluorobenzyl Group: The 3-fluoro-4-methylphenyl group can be replaced with various bioisosteres to modulate electronic properties, metabolic stability, and target interactions. The fluorine atom itself, a common isostere for hydrogen, can profoundly influence potency and other molecular properties. nih.gov

Scaffold Hopping from the Piperidine Core: The piperidine ring itself can be replaced with other saturated heterocycles to alter basicity, lipophilicity, and vectoral orientation of the substituent. While scaffold hopping and bioisosterism are distinct concepts, they can overlap when a different heterocyclic ring is introduced that maintains the key biological activity. researchgate.net

The table below outlines potential isosteric replacements and scaffold hops for the parent compound.

| Original Moiety | Potential Replacement(s) | Rationale for Replacement |

| Phenyl Ring | Pyridyl, Thienyl, Pyrimidinyl | Introduce hydrogen bond acceptors/donors, alter electronics, improve solubility. nih.gov |

| Fluorine Atom | Hydroxyl (-OH), Cyano (-CN), Trifluoromethyl (-CF3) | Modulate polarity, hydrogen bonding capacity, and metabolic stability. u-strasbg.fr |

| Methyl Group | Chlorine (-Cl), Ethyl (-CH2CH3) | Alter size, lipophilicity, and potential metabolic pathways. |

| Piperidine Ring | Pyrrolidine, Azetidine, Morpholine, Tetrahydropyran | Modify pKa, three-dimensional shape, and solubility. researchgate.net |

These modifications aim to enhance properties such as target affinity, selectivity, and pharmacokinetic profiles, or to circumvent existing patents. u-strasbg.fr

Development of Chemical Probes and Tools Derived from the Compound

Chemical probes are essential tools for elucidating the biological function of proteins and validating new drug targets. A compound like this compound, if found to have significant biological activity, could serve as a foundation for developing such probes. The process would involve strategically modifying the parent structure to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling, without disrupting its interaction with the target protein.

Potential modifications to create chemical probes could include:

Attachment of a linker: A linker arm could be added to the piperidine nitrogen or, less commonly, to the benzyl ring, allowing for conjugation to a reporter molecule.

Introduction of a photoaffinity label: A group like an azide (B81097) or diazirine could be incorporated to enable covalent cross-linking to the target protein upon photoactivation.

Synthesis of radiolabeled analogs: Replacing a carbon or hydrogen with ¹⁴C or ³H would allow for sensitive detection in binding assays and imaging studies.

The synthesis of such probes often involves multi-step reaction sequences to append the desired functionality while preserving the core pharmacophore. nih.gov

Advanced Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Piperidine Moiety

Fragment-Based Drug Discovery (FBDD) has become a primary method for lead generation, focusing on screening small, low-complexity molecules ("fragments") that can be grown or linked to create more potent leads. whiterose.ac.uk Saturated, three-dimensional fragments are increasingly sought after to move beyond the predominantly flat molecules in many screening collections. rsc.org

The piperidine scaffold is an excellent 3D fragment building block. whiterose.ac.ukrsc.org The this compound structure can be deconstructed into valuable fragments for FBDD campaigns:

The Piperidine Core: A simple N-protected piperidine can serve as a starting point for library synthesis, exploring different substitution patterns. nih.gov

The Substituted Benzyl Fragment: The 3-fluoro-4-methylbenzyl moiety could be screened independently to identify interactions that can later be combined with a heterocyclic core.

The fluorination of piperidine fragments can also be advantageous, as it can lower the basicity (pKa) of the piperidine nitrogen. nih.govacs.org This modulation is often crucial for reducing off-target effects, such as binding to the hERG ion channel, which can lead to cardiotoxicity. scientificupdate.comnih.gov

| Fragment | Key Properties for FBDD | Potential for Elaboration |

| Piperidine | 3D shape, provides exit vectors for growth, tunable basicity. | N-alkylation, substitution at positions 2, 3, and 4. acs.org |

| 3-Fluoro-4-methylphenyl | Specific electronic and steric features, potential for halogen bonding. | Linking to various heterocyclic cores. |

Chemoinformatics and Data Mining for Structurally Related Bioactive Compounds

Chemoinformatics provides the computational tools to analyze, predict, and manage chemical and biological data. For a novel compound like this compound, these methods are invaluable for predicting its properties and identifying related compounds with known biological activities.

A chemoinformatic analysis can evaluate several key parameters:

Physicochemical Properties: Calculation of properties like molecular weight (MW), lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors can assess its "drug-likeness" according to guidelines like Lipinski's Rule of Five.

pKa Prediction: The basicity of the piperidine nitrogen is a critical parameter influencing solubility, cell permeability, and off-target activity. Fluorination is known to lower the pKa, an effect that can be quantified using computational models. nih.govacs.org

Structural Similarity Searching: Using the compound's structure as a query, large chemical databases (e.g., PubChem, ChEMBL) can be mined to find structurally similar molecules. The identified neighbors and their documented biological activities can provide hypotheses about the potential targets for this compound.

For instance, a search might reveal that similar N-benzylpiperidine motifs are common in central nervous system (CNS) active agents or specific enzyme inhibitors. researchgate.net

Future Perspectives in Academic Research on Fluorinated Piperidine Derivatives

The field of fluorinated piperidine chemistry continues to expand, driven by the significant therapeutic potential of these structures. nih.gov Future academic research is likely to focus on several key areas.

One major area is the development of novel and efficient synthetic methodologies. While methods for synthesizing piperidines are well-established, the stereoselective synthesis of complex, multi-substituted, and particularly multi-fluorinated piperidines remains a challenge. nih.gov Recent advances in catalysis, including rhodium- and palladium-catalyzed hydrogenation of fluoropyridines, are paving the way for more direct and diastereoselective access to these valuable building blocks. nih.govnih.gov

Another critical research direction is the in-depth study of how fluorination impacts the conformational preferences of the piperidine ring. The position and stereochemistry of fluorine atoms can have subtle but significant effects on the molecule's shape and basicity, which in turn influences its biological activity and pharmacokinetic properties. scientificupdate.comresearchgate.net

Finally, the application of these novel fluorinated piperidine scaffolds in drug discovery programs will continue to be a major focus. Their use as 3D fragments in FBDD and as core structures in the development of agents for a wide range of diseases, from cancer to neurodegenerative disorders, is expected to grow. arizona.edunih.gov The continued exploration of fluorinated piperidines promises to yield new insights into molecular design and lead to the development of next-generation therapeutics.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluoro-4-methyl-benzyl)-piperidine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often prepared using Knoevenagel condensation, where benzaldehyde derivatives react with secondary amines in the presence of a catalyst like piperidine . Key variables include solvent choice (e.g., toluene or dichloromethane), temperature (room temperature to reflux), and catalyst concentration. Evidence from analogous syntheses suggests yields >90% are achievable with optimized stoichiometry and inert atmospheres . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and fluorine substitution patterns. For example, fluorinated aromatic protons show distinct splitting (e.g., coupling) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFN, expected [M+H] = 222.1298) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98%, with impurities quantified via area normalization .

Q. What safety protocols are essential for handling this compound?

- Storage : Store at −20°C in airtight containers under nitrogen to prevent degradation. Avoid exposure to light/moisture .

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (H315, H319). In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 19^1919F NMR shifts) be resolved during structural elucidation?

Unexpected F NMR shifts may arise from solvent effects or intramolecular interactions (e.g., hydrogen bonding). Compare experimental data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p)) to validate assignments . Cross-reference with crystallographic data (if available) to resolve ambiguities . For example, fluorine substituents in ortho positions may deshield adjacent protons, altering coupling constants .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during synthesis to induce enantioselectivity. Evidence from related piperidine syntheses shows enantiomeric excess (ee) >95% with tailored catalysts .

Q. How do structural modifications (e.g., fluorination, benzyl substitution) impact pharmacological activity?

Fluorine enhances metabolic stability and bioavailability by reducing cytochrome P450 metabolism. Benzyl groups influence receptor binding affinity; for example, 4-methyl substitution may increase lipophilicity (logP) by ~0.5 units, enhancing blood-brain barrier penetration . Use in vitro assays (e.g., radioligand binding for serotonin/dopamine receptors) to quantify structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s physicochemical properties?

- logP and pKa : Use software like MarvinSketch or ACD/Labs with atom-based contributions. Experimental validation via shake-flask method (octanol/water partition) is recommended .

- Solubility : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMSO >50 mg/mL) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Discrepancies may arise from pharmacokinetic factors (e.g., poor absorption). Mitigate by:

- ADME Profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) .

- Formulation Adjustments : Use lipid-based carriers (e.g., liposomes) to enhance bioavailability .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.